Cas no 54648-99-6 (3-[(2-methyl-1h-indol-3-yl)methyl]-4-(2-methylphenyl)-1h-1,2,4-triazole-5-thione)

3-[(2-methyl-1h-indol-3-yl)methyl]-4-(2-methylphenyl)-1h-1,2,4-triazole-5-thione structure
54648-99-6 structure
Product Name:3-[(2-methyl-1h-indol-3-yl)methyl]-4-(2-methylphenyl)-1h-1,2,4-triazole-5-thione
Numero CAS:54648-99-6
MF:C19H18N4S
MW:334.438022136688
CID:1590322
PubChem ID:3041666
Update Time:2025-04-21

3-[(2-methyl-1h-indol-3-yl)methyl]-4-(2-methylphenyl)-1h-1,2,4-triazole-5-thione Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-[(2-methyl-1h-indol-3-yl)methyl]-4-(2-methylphenyl)-1h-1,2,4-triazole-5-thione
    • 2,4-Dihydro-5-((2-methyl-1H-indol-3-yl)methyl)-4-(2-methylphenyl)-3H-1,2,4-triazole-3-thione
    • 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methyl-1H-indol-3-yl)methyl)-4-(2-methylphenyl)-
    • AC1MIBOL
    • CTK5A2067
    • AG-F-90328
    • LS-156228
    • 2,4-Dihydro-5-((2-methyl-1H-indol-3-yl)methyl)-4-(2-methylphenyl)-3H-1,2,4-triazole-3-thione; 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methyl-1H-indol-3-yl)methyl)-4-(2-methylphenyl)-; AC1MIBOL; CTK5A2067; AG-F-90328; LS-156228;
    • 54648-99-6
    • DTXSID00203094
    • Inchi: 1S/C19H18N4S/c1-12-7-3-6-10-17(12)23-18(21-22-19(23)24)11-15-13(2)20-16-9-5-4-8-14(15)16/h3-10,20H,11H2,1-2H3,(H,22,24)
    • Chiave InChI: YQJBDYBTSJVYRO-UHFFFAOYSA-N
    • Sorrisi: S=C1NN=C(CC2=C(C)NC3C=CC=CC2=3)N1C1C=CC=CC=1C

Proprietà calcolate

  • Massa esatta: 334.12544
  • Massa monoisotopica: 334.125217
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 3
  • Complessità: 520
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 75.5
  • XLogP3: 4

Proprietà sperimentali

  • Densità: 1.3
  • Punto di ebollizione: 519.7°C at 760 mmHg
  • Punto di infiammabilità: 268.1°C
  • Indice di rifrazione: 1.708
  • PSA: 43.42
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd